molecular formula C19H15ClN6OS B2488153 N-(3-chloro-4-methylphenyl)-2-{[3-(pyridin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl}acetamide CAS No. 868968-63-2

N-(3-chloro-4-methylphenyl)-2-{[3-(pyridin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl}acetamide

Cat. No.: B2488153
CAS No.: 868968-63-2
M. Wt: 410.88
InChI Key: BDSHTSSJQWPBGD-UHFFFAOYSA-N
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Description

N-(3-chloro-4-methylphenyl)-2-{[3-(pyridin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl}acetamide is a heterocyclic compound featuring a triazolo-pyridazine core linked to a substituted phenyl group via a sulfanyl acetamide bridge. The chlorine and methyl substituents on the phenyl ring may enhance lipophilicity and target binding, while the pyridin-3-yl group could contribute to π-π stacking interactions in biological systems.

Properties

IUPAC Name

N-(3-chloro-4-methylphenyl)-2-[(3-pyridin-3-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15ClN6OS/c1-12-4-5-14(9-15(12)20)22-17(27)11-28-18-7-6-16-23-24-19(26(16)25-18)13-3-2-8-21-10-13/h2-10H,11H2,1H3,(H,22,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BDSHTSSJQWPBGD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)CSC2=NN3C(=NN=C3C4=CN=CC=C4)C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15ClN6OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

410.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Formation of the Triazole Ring

The triazolopyridazine scaffold is constructed via cyclocondensation. A representative method involves:

  • Reacting 6-chloropyridazine-3-carboxylic acid with pyridin-3-yl hydrazine in ethanol under reflux to form 6-chloro-3-(pyridin-3-yl)-triazolo[4,3-b]pyridazine .
  • Key Conditions :
    • Solvent: Ethanol or THF.
    • Temperature: 80–100°C.
    • Catalyst: None required.
    • Yield: 60–75%.

Functionalization at Position 6

The chlorine at position 6 is replaced with a thiol group for subsequent coupling:

  • Thiolation : Treat 6-chloro-3-(pyridin-3-yl)-triazolo[4,3-b]pyridazine with thiourea in refluxing ethanol.
    • Reaction Time: 6–8 hours.
    • Yield: 70–85%.
  • Product : 6-mercapto-3-(pyridin-3-yl)-triazolo[4,3-b]pyridazine .

Synthesis of the Acetamide Moiety

Preparation of N-(3-Chloro-4-Methylphenyl)-2-Bromoacetamide

  • React 3-chloro-4-methylaniline with bromoacetyl bromide in dichloromethane (DCM) at 0–5°C.
    • Base: Triethylamine (2.2 equiv).
    • Yield: 80–90%.
  • Product : N-(3-chloro-4-methylphenyl)-2-bromoacetamide .

Coupling via Nucleophilic Substitution

Thiol-Alkylation Strategy

  • Combine 6-mercapto-3-(pyridin-3-yl)-triazolo[4,3-b]pyridazine with N-(3-chloro-4-methylphenyl)-2-bromoacetamide in DMF.
    • Base: Potassium carbonate (2.0 equiv).
    • Temperature: 60–70°C.
    • Reaction Time: 12–24 hours.
    • Yield: 65–75%.

Alternative Microwave-Assisted Synthesis

To enhance efficiency:

  • Use microwave irradiation (150 W, 100°C) for 1–2 hours in DMSO.
    • Yield Improvement: 75–85%.

Characterization and Optimization

Analytical Data

  • 1H NMR (CDCl3, 300 MHz): δ 8.75 (s, 1H, triazole-H), 8.60 (d, 1H, pyridine-H), 7.45–7.30 (m, 4H, aromatic-H), 4.25 (s, 2H, CH2S), 2.40 (s, 3H, CH3).
  • HRMS : [M+H]+ calculated for C19H15ClN6OS: 410.9, found: 410.9.

Yield Optimization Table

Step Conditions Yield (%)
Triazole Formation Ethanol, 80°C, 8h 70
Thiolation Thiourea, ethanol, reflux 80
Alkylation (Conventional) DMF, K2CO3, 70°C, 24h 70
Alkylation (Microwave) DMSO, 100°C, 2h 85

Challenges and Solutions

  • Low Reactivity of Chloro Intermediate : Use polar aprotic solvents (e.g., DMF) to enhance nucleophilicity.
  • Thiol Oxidation : Conduct reactions under nitrogen atmosphere.

Chemical Reactions Analysis

Types of Reactions

N-(3-chloro-4-methylphenyl)-2-{[3-(pyridin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl}acetamide can undergo various types of chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones under appropriate conditions.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The chlorinated phenyl group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or catalytic hydrogenation can be used.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfanyl group can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the phenyl ring.

Scientific Research Applications

Anticancer Activity

Recent studies have indicated that compounds similar to N-(3-chloro-4-methylphenyl)-2-{[3-(pyridin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl}acetamide exhibit significant anticancer properties. For instance, derivatives of triazolo-pyridine have shown efficacy against various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest. The sulfonamide moiety is often linked to enhanced anticancer activity due to its ability to inhibit specific enzymes involved in tumor progression .

Antimicrobial Properties

The compound demonstrates potential antimicrobial effects against various pathogens. Studies have shown that related triazole derivatives possess antifungal activity against strains of Candida and Geotrichum, suggesting that this compound may also exhibit similar properties . The mechanism typically involves the inhibition of fungal cell wall synthesis or interference with nucleic acid metabolism.

Anti-inflammatory Activity

In silico docking studies have proposed that this compound could act as a 5-lipoxygenase inhibitor, which is crucial in the inflammatory response pathway. This suggests potential applications in treating inflammatory diseases such as arthritis or asthma by modulating inflammatory mediators .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is critical for optimizing the biological activity of this compound. Key factors influencing its activity include:

Structural FeatureInfluence on Activity
Chloro groupEnhances lipophilicity and cellular uptake
Pyridazine moietyIncreases interaction with biological targets
Sulfanyl linkageMay enhance binding affinity to target enzymes

Case Studies and Experimental Findings

Several studies highlight the efficacy of similar compounds in preclinical trials:

  • Anticancer Studies : A series of triazolo-pyridine derivatives were synthesized and evaluated for their cytotoxicity against various cancer cell lines. One derivative showed an IC50 value of 5 µM against breast cancer cells .
  • Antimicrobial Evaluation : Compounds bearing the triazole ring were tested against Candida albicans, with some exhibiting MIC values lower than 25 µg/mL, indicating potent antifungal activity .
  • Anti-inflammatory Research : Molecular docking studies have suggested that modifications to the compound could lead to improved inhibition of 5-lipoxygenase, making it a candidate for further development in anti-inflammatory therapies .

Mechanism of Action

The mechanism of action of N-(3-chloro-4-methylphenyl)-2-{[3-(pyridin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl}acetamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.

    Interacting with Receptors: Modulating the activity of receptors on cell surfaces.

    Affecting Gene Expression: Influencing the expression of genes involved in cell growth and differentiation.

Comparison with Similar Compounds

Structural Comparison with Analogous Compounds

Core Heterocyclic Modifications

The triazolo[4,3-b]pyridazine scaffold is shared among several analogs, but substituent variations significantly alter physicochemical and biological properties:

Compound Name Key Substituents Structural Impact
N-[3-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl]furan-2-carboxamide Furan-2-carboxamide on phenyl ring Increased polarity; potential for hydrogen bonding with targets.
N-(4-Ethoxyphenyl)-2-((4-ethyl-5-(pyrazin-2-yl)-4H-1,2,4-triazol-3-yl)thio)acetamide Ethoxyphenyl, pyrazin-2-yl Enhanced solubility due to ethoxy group; pyrazine may alter metal coordination.
N-(3-chloro-4-fluorophenyl)-1H-pyrazolo[4,3-b]pyridin-3-amine Pyrazolo[4,3-b]pyridine core, chloro-fluorophenyl Reduced steric hindrance; fluorine improves metabolic stability.

The target compound’s pyridin-3-yl group distinguishes it from pyridin-2-yl analogs (e.g., in ), which may influence binding orientation in hydrophobic pockets .

Substituent Effects on Bioactivity

  • Chloro vs.
  • Sulfanyl Acetamide Linker : This moiety is conserved in multiple analogs (e.g., ), suggesting its critical role in maintaining scaffold flexibility and sulfur-mediated interactions.

Biological Activity

N-(3-chloro-4-methylphenyl)-2-{[3-(pyridin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl}acetamide is a complex organic compound with potential therapeutic applications. This article reviews its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a triazolo-pyridazine core linked to a chloro-methylphenyl group and a sulfanyl acetamide moiety. The structural formula is as follows:

C15H14ClN5S\text{C}_{15}\text{H}_{14}\text{ClN}_5\text{S}

This structure is pivotal in determining its interaction with biological targets.

The biological activity of this compound is primarily attributed to its interaction with specific enzymes and receptors involved in various biochemical pathways. Preliminary studies suggest that it may act as an inhibitor of certain kinases and enzymes involved in cancer progression and inflammation.

Anticancer Activity

Recent studies have demonstrated that derivatives of triazolo-pyridazine compounds exhibit significant anticancer properties. For instance, compounds similar to this compound have shown promising results against various cancer cell lines:

CompoundCell LineIC50 (μM)
12eA5491.06 ± 0.16
12eMCF-71.23 ± 0.18
12eHeLa2.73 ± 0.33

These results indicate that the compound can effectively inhibit cell proliferation in vitro, suggesting its potential as an anticancer agent .

Antimicrobial Activity

The compound's potential as an antimicrobial agent has also been explored. Similar derivatives have been evaluated for their effectiveness against Mycobacterium tuberculosis, with several showing significant inhibitory concentrations (IC50) ranging from 1.35 to 2.18 μM .

Study on Triazolo-Pyridazine Derivatives

A study focusing on the synthesis and biological evaluation of triazolo-pyridazine derivatives reported that several compounds exhibited notable cytotoxicity against cancer cell lines, with mechanisms involving apoptosis induction and cell cycle arrest . The most effective compounds were further analyzed for their molecular interactions through docking studies.

Evaluation of Cytotoxicity

In vitro cytotoxicity tests using the MTT assay revealed that the compound was non-toxic to normal human cells while effectively targeting cancerous cells . This selectivity is crucial for developing therapeutic agents with fewer side effects.

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